GW788388 - 452342-67-5

GW788388

Catalog Number: EVT-287554
CAS Number: 452342-67-5
Molecular Formula: C25H23N5O2
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, commonly known as GW788388, is a small molecule classified as a potent and selective inhibitor of transforming growth factor beta (TGF-β) type I receptor (ALK5) kinase activity. [] This compound also exhibits inhibitory activity against TGF-β type II receptor kinase. [] GW788388 is recognized for its improved pharmacokinetic profile compared to other ALK5 inhibitors, particularly its oral bioavailability, enabling convenient administration in various experimental models. [, ] Its role in scientific research primarily revolves around its ability to inhibit TGF-β signaling, a pathway implicated in numerous physiological and pathological processes, including cell growth, differentiation, fibrosis, wound healing, and immune responses. [, , ]

Classification

GW788388 is classified as a small molecule kinase inhibitor, specifically targeting the TGF-beta receptor kinases. Its chemical structure is detailed as 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, indicating its complex multi-ring structure that contributes to its inhibitory activity.

Synthesis Analysis

The synthesis of GW788388 involves several key steps that typically include the formation of the pyrazole and pyridine rings, followed by the introduction of the tetrahydro-pyran moiety. The synthesis process can be broadly outlined as follows:

  1. Formation of the Pyrazole Ring: The initial step involves the reaction between appropriate pyridine derivatives and hydrazine to form the pyrazole structure.
  2. Pyridine Coupling: A coupling reaction is performed to attach another pyridine ring to the pyrazole, often using coupling agents to facilitate this process.
  3. Tetrahydropyran Introduction: The tetrahydropyran group is introduced through a cyclization reaction involving an alcohol precursor.
  4. Final Coupling: The final product is obtained through a series of purification steps, often including crystallization or chromatography to ensure high purity.

The synthesis must be conducted under controlled conditions to optimize yield and purity, with parameters such as temperature, solvent choice, and reaction time being critical.

Molecular Structure Analysis

The molecular structure of GW788388 exhibits several notable features:

  • Core Structure: The compound consists of a central pyrazole ring flanked by two pyridine rings, contributing to its ability to interact with the TGF-beta receptors.
  • Functional Groups: The presence of the tetrahydro-pyran group enhances solubility and bioavailability, which are critical for its pharmacological efficacy.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.37 g/mol
  • 3D Structure: The spatial arrangement allows for optimal binding to the kinase domain of ALK5, facilitating its inhibitory action.
Chemical Reactions Analysis

GW788388 primarily functions through competitive inhibition of TGF-beta receptor kinases. Key reactions include:

  1. Inhibition of ALK5 Autophosphorylation: GW788388 binds to the ATP-binding site of ALK5, preventing its autophosphorylation and subsequent activation.
  2. Blocking Smad Phosphorylation: By inhibiting TGF-beta signaling, GW788388 reduces the phosphorylation of Smad proteins (specifically Smad2 and Smad3), which are critical mediators in this signaling pathway.
  3. Impact on Cellular Signaling: The compound has been shown to inhibit epithelial-mesenchymal transition (EMT) and fibrogenesis in various cell lines, demonstrating its broad impact on cellular responses mediated by TGF-beta.
Mechanism of Action

GW788388 exerts its effects primarily through the inhibition of TGF-beta signaling pathways:

  1. Binding Affinity: It has an IC50 value for ALK5 inhibition around 18 nM, indicating high potency.
  2. Reduction in Smad Activation: Inhibition of TGF-beta leads to decreased activation of Smad proteins, which are essential for mediating downstream effects such as fibrosis and cell proliferation.
  3. Therapeutic Implications: By blocking these pathways, GW788388 can effectively reduce renal fibrosis in models of diabetic nephropathy and potentially mitigate tumor progression in cancers influenced by TGF-beta signaling.
Physical and Chemical Properties Analysis

GW788388 possesses several important physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with solubility exceeding 10 mM.
  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures (-20 °C) for long-term preservation.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

These properties are crucial for its application in both in vitro and in vivo studies.

Applications

GW788388 has several significant scientific applications:

  1. Renal Fibrosis Research: It has been extensively studied for its ability to reduce renal fibrosis in diabetic nephropathy models, showing promise as a therapeutic agent for chronic kidney disease.
  2. Cancer Studies: Its role in inhibiting TGF-beta signaling makes it a candidate for cancer therapies aimed at reducing tumor growth and metastasis associated with EMT.
  3. Viral Infections: Recent studies suggest potential applications in modulating immune responses during viral infections, such as dengue virus infections, by targeting TGF-beta signaling pathways.
Molecular Mechanisms of TGF-β Signaling Inhibition

Target Specificity and Kinase Inhibition Profiles

ALK5 (TGF-β Type I Receptor) Inhibition Dynamics

GW788388 is a potent and selective inhibitor of the activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor. It exhibits an exceptionally low half-maximal inhibitory concentration (IC50) of 18 nM against ALK5 kinase activity, as demonstrated in in vitro kinase assays [5]. This high potency translates to effective disruption of canonical TGF-β signaling at the receptor level. Mechanistically, GW788388 competitively binds to the ATP-binding site of ALK5, preventing the phosphorylation and activation of downstream Smad proteins (Smad2 and Smad3) [7] [9].

The inhibition kinetics reveal that GW788388 acts reversibly and dose-dependently, with complete abrogation of TGF-β-induced Smad2/3 phosphorylation observed at concentrations ≥100 nM in human peritoneal mesothelial cells (HPMCs) and renal epithelial cells [7] [9]. This blockade directly suppresses the translocation of Smad2/3-Smad4 complexes to the nucleus, thereby inhibiting the transcription of fibrogenic genes such as COL1A1 (collagen type I alpha 1), FN1 (fibronectin), and ACTA2 (α-smooth muscle actin) [1] [6].

Table 1: Kinase Inhibition Profile of GW788388

Target KinaseIC50 (nM)Functional Consequence
ALK5 (TGFβRI)18Blocks Smad2/3 phosphorylation
TGFβRII446*Attenuates receptor complex assembly
Activin Type II>1000*Partial inhibition of non-Smad pathways
BMP Type IINo inhibitionPreserves BMP-mediated homeostasis

*Data derived from HEK293 luciferase reporter assays [5].

Functional Outcomes:

  • Prevents TGF-β-induced epithelial-to-mesenchymal transition (EMT), evidenced by retained E-cadherin expression and suppressed α-SMA/fibronectin in renal and peritoneal cells [1] [7] [9].
  • Reduces collagen deposition by >80% in models of renal fibrosis (db/db mice) and cardiac remodeling post-myocardial infarction [1] [4].

Cross-Inhibition of TGF-β Type II and Activin Type II Receptors

Beyond ALK5, GW788388 exhibits inhibitory activity against the TGF-β type II receptor (TGFβRII) and activin type II receptors, albeit with lower affinity. In HEK293 cells, GW788388 inhibited TGF-β1 signaling with an IC50 of 446 nM and activin A signaling with an IC50 >1000 nM in luciferase reporter assays [5]. This cross-reactivity is attributed to the structural homology in the kinase domains of these receptors.

Mechanistic Implications:

  • Dual receptor blockade: Simultaneous inhibition of ALK5 and TGFβRII disrupts the formation of the heterotetrameric receptor complex essential for signal transduction [1] [8]. This is critical because TGFβRII phosphorylates ALK5 to initiate signaling.
  • Attenuation of non-canonical pathways: By targeting activin type II receptors, GW788388 partially inhibits Smad-independent pathways (e.g., MAPK/ERK), which contribute to fibrogenesis via EMT and extracellular matrix (ECM) synthesis [3] [8].

In experimental models, this broad-spectrum inhibition translates to:

  • Reduced Smad2/3 activation in cardiac fibroblasts after myocardial infarction [4].
  • Suppressed EMT in peritoneal mesothelial cells, with restored epithelial morphology and decreased cell migration/invasion [7] [9].

Selectivity Against BMP Type II Receptor Signaling

A defining feature of GW788388 is its high selectivity for TGF-β/activin receptors over bone morphogenetic protein (BMP) type II receptors. Biochemical assays confirm no significant inhibition of BMP type II receptor kinase activity even at high concentrations (IC50 undeterminable) [1] [5]. This selectivity is pharmacologically critical because BMP signaling promotes tissue homeostasis and counterbalances TGF-β-driven fibrosis [6].

Structural Basis for Selectivity:

  • The phenylpyrazole core of GW788388 favors binding to the ATP pocket of ALK5/TGFβRII but not BMP receptors, which have divergent amino acid residues in their kinase domains [5] [8].
  • Unlike pan-TGF-β inhibitors, GW788388 preserves BMP-mediated Smad1/5/8 phosphorylation, thus maintaining regulatory functions in osteogenesis and anti-inflammatory responses [6] [8].

Table 2: Selectivity Profile of GW788388 vs. Related Receptors

Receptor TypePathwayGW788388 EffectBiological Consequence
ALK5 (TGFβRI)Smad2/3Potent inhibitionBlocks fibrosis
TGFβRIISmad2/3Moderate inhibitionSynergistic anti-fibrosis
Activin Type IISmad2/3Weak inhibitionPartial EMT suppression
BMP Type IISmad1/5/8No inhibitionMaintains tissue homeostasis

Functional Validation:

  • In murine models of diabetic nephropathy, GW788388 reduced renal fibrosis without impairing BMP-dependent kidney repair mechanisms [1] [2].
  • No disruption of BMP-mediated chondrogenesis or osteoblast differentiation was observed in in vitro mesenchymal stem cell assays [5] [8].

Key Research Findings:

  • Fibrosis Regression: Oral administration of GW788388 (1–50 mg/kg/day) for 5 weeks in db/db mice reduced renal collagen I mRNA by >80% and attenuated glomerulosclerosis [1] [2].
  • EMT Reversal: In TGF-β-treated HPMCs, GW788388 (1 μM) restored E-cadherin levels by 3.2-fold and reduced α-SMA by 67% [7] [9].
  • Cardiac Protection: Post-myocardial infarction rats treated with GW788388 showed 50% lower collagen I and attenuated systolic dysfunction [4] [10].

These data underscore GW788388 as a precision therapeutic tool for TGF-β-driven pathologies. Its kinase-centric targeting offers advantages over broad-spectrum anti-TGF-β antibodies by preserving BMP signaling and reducing off-target effects [6] [8]. Future directions include optimizing isoform-specific inhibitors to further refine TGF-β pathway modulation.

Properties

CAS Number

452342-67-5

Product Name

GW788388

IUPAC Name

N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31)

InChI Key

SAGZIBJAQGBRQA-UHFFFAOYSA-N

SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
GW 799388
GW-788388
GW788388

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.